N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is a complex organic compound that features a pyrrole, pyridazine, and furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under reflux conditions.
Introduction of the Pyrrole Moiety: This step often involves the use of azobisisobutyronitrile (AIBN) and hypophosphorous acid in a solvent like 1-propanol.
Attachment of the Furan Carboxamide Group: This final step may involve coupling reactions using reagents such as propargylamine and Cs2CO3 in DMSO.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The pyridazine and pyrrole moieties may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application, such as inhibition of a particular enzyme in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share the pyrrole moiety and have similar biological activities.
Indole Derivatives: Known for their wide range of biological activities and structural similarity.
Uniqueness
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide is unique due to its combination of pyrrole, pyridazine, and furan rings, which confer distinct chemical and biological properties. This combination is less common compared to other heterocyclic compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-15(12-4-3-11-22-12)17-8-7-16-13-5-6-14(19-18-13)20-9-1-2-10-20/h1-6,9-11H,7-8H2,(H,16,18)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQMGHXIXDRYCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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